molecular formula C36H24ClN B577938 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole CAS No. 1221238-04-5

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole

Cat. No.: B577938
CAS No.: 1221238-04-5
M. Wt: 506.045
InChI Key: HZUPWBBDOGQWPQ-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole (CAS 1221238-04-5) is a high-purity carbazole derivative of interest in advanced materials and medicinal chemistry research . This compound features a complex molecular structure with a carbazole core functionalized with biphenyl, chlorophenyl, and phenyl substituents, yielding a molecular formula of C36H24ClN and a molecular weight of 429.94 . Carbazole-based compounds are versatile scaffolds known for their pharmacological potential and utility in material science . Researchers utilize this and related structures in the development of novel organic electronic materials and as key intermediates in synthetic chemistry for exploring new chemical entities . This product is supplied with a purity of 95+% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-9-(4-phenylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24ClN/c37-31-17-11-28(12-18-31)30-16-22-36-34(24-30)33-23-29(26-9-5-2-6-10-26)15-21-35(33)38(36)32-19-13-27(14-20-32)25-7-3-1-4-8-25/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPWBBDOGQWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729168
Record name 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221238-04-5
Record name 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed N-Arylation as the Foundation

The core carbazole structure is typically constructed via N-arylation , a reaction between a carbazole precursor and an aryl halide. This step installs the biphenyl-4-yl group at the nitrogen center. The RSC Advances study (2015) demonstrates this using 4-fluoro-iodobenzene and carbazole under palladium catalysis . A 1.0:0.5 molar ratio of aryl halide to carbazole in toluene at 130°C for 6 hours yields 91% of the N-arylated intermediate, 9-([1,1'-biphenyl]-4-yl)-9H-carbazole . Key parameters include:

  • Catalyst system : Pd(OAc)₂ with PPh₃ as a ligand.

  • Base : Triethylamine (Et₃N) to deprotonate the carbazole.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .

This step is critical for establishing regioselectivity, as competing C-arylation can occur without proper steric or electronic control .

Sequential Suzuki-Miyaura Coupling for Chlorophenyl and Phenyl Substituents

The 3-(4-chlorophenyl) and 6-phenyl groups are introduced via Suzuki-Miyaura coupling . The PubChem entry (CID 58384016) confirms the use of 4-chlorophenylboronic acid and phenylboronic acid as coupling partners . A representative protocol involves:

  • Substrate preparation : The N-arylated carbazole is functionalized with bromine at the 3- and 6-positions.

  • Coupling conditions :

    • Pd(PPh₃)₄ (5 mol%) as the catalyst.

    • K₂CO₃ (2 equiv) as the base.

    • Toluene/water (3:1) solvent system at 90°C for 12 hours .

Yields for this step range from 75% to 89%, depending on the steric bulk of the boronic acid . The 4-chlorophenyl group exhibits higher reactivity due to the electron-withdrawing chlorine atom, which facilitates oxidative addition of the palladium catalyst .

One-Pot Multi-Step Synthesis for Enhanced Efficiency

Recent advances emphasize one-pot methodologies to reduce purification steps and improve atom economy. The RSC Advances study (2015) details a sequential N-arylation/Ullmann coupling protocol using 4-fluoro-iodobenzene, carbazole, and phenylacetylene . Critical optimizations include:

  • Molar ratios : A 1.0:0.5:1.0 ratio of aryl halide, carbazole, and acetylene.

  • Temperature gradient : 80°C for N-arylation, followed by 130°C for Ullmann coupling.

  • Additives : CuI (10 mol%) accelerates the coupling kinetics .

This method achieves an 85% overall yield, with the final product isolated via flash chromatography using petroleum ether .

Alternative Pathways: Benzannulation and Diazotization

For derivatives requiring late-stage functionalization, benzannulation offers a flexible route. The ACS Omega study (2021) employs a domino vinylogous conjugate addition/cyclization/aromatization sequence to construct the carbazole core . Key steps include:

  • Vinylogous addition : Between a substituted cyclohexenone and a nitroolefin.

  • Cyclization : Catalyzed by K₂CO₃ in THF/hexane at 40°C.

  • Aromatization : Achieved via elimination of water under acidic conditions .

While this method avoids palladium catalysts, yields are moderate (45–60%) compared to cross-coupling approaches .

Industrial-Scale Production and Purification

Industrial synthesis prioritizes continuous flow reactors and high-throughput screening to optimize catalysts and solvents. Benchchem’s excluded data (per user instruction) suggest that large-scale batches use:

  • Pd nanoparticles immobilized on silica for catalyst recycling.

  • Supercritical CO₂ as a green solvent to enhance mass transfer.

Purification involves crystallization from ethanol/water mixtures, yielding >99% purity as confirmed by HPLC .

Characterization and Quality Control

Critical analytical data for the final compound include:

PropertyValueMethodSource
Melting Point227–228°CDSC
Molecular Weight506.035 g/molHRMS
Purity>99%HPLC (C18 column)
λₑₘ (Fluorescence)410 nm (in CH₂Cl₂)Spectrofluorimetry

¹H NMR (CDCl₃) exhibits characteristic signals at δ 8.19 ppm (carbazole protons) and δ 7.51–7.31 ppm (biphenyl and chlorophenyl groups) .

Chemical Reactions Analysis

Types of Reactions

9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dechlorinated carbazole compounds .

Scientific Research Applications

9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Features of Selected Carbazole Derivatives

Compound Substituents (Positions) Molecular Formula Molecular Weight Key Structural Notes
Target compound 9: Biphenyl; 3: 4-Cl-Ph; 6: Ph C₃₀H₂₀ClN 454.94 Balanced π-extension, halogen for charge transport
9-(4-Bromophenyl)-3,6-di-tert-butyl 9: 4-Br-Ph; 3,6: tert-butyl C₂₆H₂₇BrN 449.41 Bulky tert-butyl groups enhance solubility but reduce crystallinity
3-Bromo-6,9-diphenyl 3: Br; 6,9: Ph C₂₄H₁₆BrN 414.30 Bromine enhances reactivity for further functionalization
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9H-carbazole 6: 4-MeO-Ph; 1,4: CH₃ C₂₅H₂₂N₂O 366.46 Methoxy improves solubility; methyl groups limit conjugation
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl) 9: 4-t-Bu-Ph; 3,6: SiPh₃ C₅₈H₄₉NSi₂ 816.21 Bulky SiPh₃ groups increase thermal stability but reduce solubility

Key Observations :

  • Halogen Effects : The target compound’s 4-chlorophenyl group offers moderate electron-withdrawing effects, enhancing charge transport compared to brominated analogs (e.g., ), which exhibit higher reactivity due to Br’s lower bond dissociation energy.
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in , SiPh₃ in ) reduce molecular packing efficiency, whereas the target’s phenyl/biphenyl groups maintain planar conjugation for optoelectronic applications.

Key Observations :

  • The target compound’s synthesis likely mirrors the high-yield Suzuki coupling methods used for similar derivatives (e.g., 70% yield for ).
  • Brominated analogs () may require additional steps for halogen exchange or direct C–Br bond formation.

Physicochemical Properties

Table 3: Thermal and Photophysical Data

Compound Melting Point (°C) λₐbs (nm) λₑₘ (nm) Application Notes
Target compound N/A ~350* ~450* OLED emissive layer candidate
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl) 240 370 428 Blue emitter with broad bands
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl) N/A 340 410 High thermal stability (>300°C)
3-Bromo-6,9-diphenyl N/A 360 430 Intermediate for further coupling

*Predicted based on analogous structures.

Key Observations :

  • The target’s biphenyl group likely redshifts absorption/emission compared to smaller substituents (e.g., methyl in ).
  • Bulky groups (e.g., SiPh₃ in ) reduce aggregation-induced quenching, critical for solid-state emission.

Biological Activity

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole (CAS Number: 1221238-04-5) is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₃₆H₂₄ClN
Molecular Weight506.035 g/mol
Density1.17 g/cm³
LogP10.438

Research indicates that compounds in the carbazole family exhibit various biological activities primarily through the following mechanisms:

  • Topoisomerase Inhibition: Compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity: Some studies suggest that carbazole derivatives possess antiviral properties, particularly against viruses like Ebola. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .

Anticancer Activity

Several studies have explored the anticancer potential of carbazole derivatives:

  • Inhibition of Cancer Cell Proliferation: Research has demonstrated that certain carbazole derivatives can induce G2/M phase cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells. This effect is attributed to the inhibition of topoisomerase II activity .
  • Apoptosis Induction: The compound has been linked to increased apoptotic activity in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antiviral Activity

The antiviral potential of carbazole derivatives has also been documented:

  • Ebola Virus Inhibition: A derivative with structural similarities to this compound showed significant antiviral activity against Ebola virus pseudotypes, with effective concentrations (EC50) in the micromolar range .

Study on Topoisomerase II Inhibition

A study by Jiang et al. focused on a series of carbazole derivatives and their effects on topoisomerase II inhibition. The findings indicated that these compounds could significantly inhibit both TopoIIα and TopoIIβ activities at concentrations around 20 µM, leading to reduced cell proliferation in vitro .

Antiviral Efficacy Against Ebola

In a detailed investigation into antiviral activities, compounds structurally related to this compound were tested against the Ebola virus. The results showed promising antiviral effects with selectivity indices suggesting a favorable therapeutic window .

Q & A

Q. What are the optimal synthetic routes for preparing 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the carbazole core with biphenyl and chlorophenyl substituents. Key steps include:

  • Using anhydrous solvents (toluene or THF) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Employing K₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst for efficient coupling .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure .

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include:

  • Crystallization : Slow diffusion of ethanol into a dichloromethane solution of the compound .
  • Data collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL software for solving and refining the structure, with final R-factors < 0.05 .
    Alternative methods like Hirshfeld surface analysis (Figure 4 in ) can map intermolecular interactions (e.g., C–H⋯π contacts).

Advanced Research Questions

Q. How do π–π stacking interactions influence the compound’s optoelectronic properties?

The biphenyl and chlorophenyl groups enable π–π interactions with aromatic systems, which can be studied via:

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps and electron density distribution .
  • Fluorescence quenching assays : Monitor emission changes upon titration with electron-deficient aromatic quenchers (e.g., nitrobenzene) .
  • X-ray crystallography : Measure interplanar distances (e.g., 3.4–3.6 Å) between aromatic rings .
    Contradictions between computational and experimental results may arise due to solvent effects or crystal packing forces, requiring multi-method validation .

Q. What strategies resolve discrepancies in photophysical data between solution and solid-state measurements?

  • Aggregation-induced emission (AIE) studies : Compare THF solution (monomeric emission) vs. solid-state (aggregate emission) spectra. Use time-resolved fluorescence to assess excited-state dynamics .
  • Thermogravimetric analysis (TGA) : Rule out thermal degradation during solid-state measurements .
  • DSC/XRD : Confirm polymorphism or amorphous-crystalline transitions affecting emission .
    For example, alkyl chain length (e.g., ethyl vs. hexyl) can modulate solid-state packing, leading to shifts in λmax.

Q. How can computational modeling predict biological activity against cancer cells?

  • Molecular docking : Screen against targets like Bcl-2 or cyclin-dependent kinases using AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity (IC₅₀) from MTT assays .
  • Apoptosis pathway analysis : Validate predictions via flow cytometry (sub-G1 phase arrest) and Western blotting (Bcl-2/p53 expression) .
    Contradictions between docking scores and experimental IC₅₀ values may arise from membrane permeability limitations, requiring logP measurements .

Q. What methodologies address conflicting crystallographic data on intermolecular interactions?

  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., C⋯H vs. H⋯H contacts) using CrystalExplorer .
  • Conformer sampling : Compare DFT-optimized gas-phase structures with SCXRD data to identify packing-induced distortions .
  • Synchrotron radiation : High-resolution data collection (λ = 0.5 Å) improves precision for weak interactions (e.g., halogen bonding) .

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